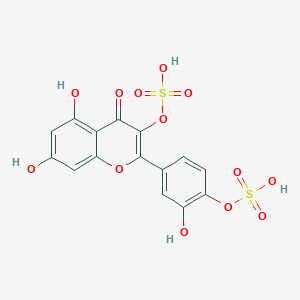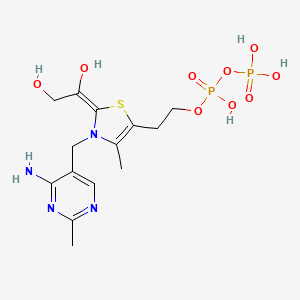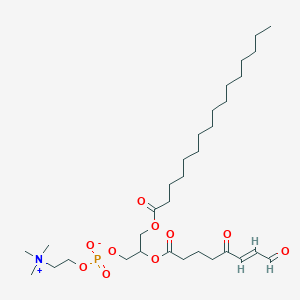![molecular formula C28H26N4O3 B1238849 (9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-5781 is an indolocarbazole.
Scientific Research Applications
Antifungal and Antioomycete Activities
A study by (Park et al., 2006) identified this compound, also known as staurosporine, from Streptomyces roseoflavus. It demonstrated significant antifungal and antioomycete activities against various plant pathogens, including Colletotrichum orbiculare and Phytophthora capsici. The study highlighted its potential as a bioactive agent for agricultural applications.
Signal Transduction Inhibition
The compound has been studied for its role in inhibiting signal transduction pathways. In research by (Takei & Endo, 1993), it was found to strongly inhibit histamine release from rat mast cells, suggesting its potential application in immunological and inflammatory conditions.
Studies on Trihydroxyoctadecenoic Acids
(Hamberg, 1991) conducted a study focusing on the synthesis of trihydroxyoctadecenoic acids, which included the compound. This research contributes to understanding the chemistry of fatty acid derivatives, which have various biological applications.
Nitric Oxide-cGMP-PKG-K+ Channel Pathway
The compound has been studied in the context of neuropathic pain. In a study by (Wang et al., 2008), it was used to elucidate the involvement of the nitric oxide-cyclic GMP-protein kinase G-K+ channel pathway in spinal antihyperalgesic activity. This highlights its potential use in pain management and neurological research.
Involvement in GABAergic Systems
A study by (Zhang et al., 1998) explored the effects of inhibitors, including this compound, on the GABAergic system in snail neurons. This research is significant for understanding neurotransmission and could have implications in neuropharmacology.
Structural Analysis
(Merkel et al., 2012) focused on the structural analysis of a related compound, contributing to a deeper understanding of its chemical properties and potential for various applications.
Vasodilator Effects
The compound's involvement in vasodilation was explored by (Lozano-Cuenca et al., 2016). The study showed its effect on rat aortic rings, suggesting potential applications in cardiovascular research.
properties
Product Name |
(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one |
|---|---|
Molecular Formula |
C28H26N4O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-12-17(29-2)25(34-3)27(35-28)31-18-10-6-4-8-14(18)20-16-13-30-26(33)22(16)21-15-9-5-7-11-19(15)32(28)24(21)23(20)31/h4-11,17,25,27,29H,12-13H2,1-3H3,(H,30,33)/t17-,25-,27+,28-/m1/s1 |
InChI Key |
XTGJCWHCHWNXSE-WQGXBGQBSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]([C@H](O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC |
Canonical SMILES |
CC12CC(C(C(O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)




![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)







